Einecs 278-840-4
Description
Contextual Significance of Substituted Succinic Anhydrides in Research
Substituted succinic anhydrides are a class of compounds that have garnered considerable attention in research due to their versatile reactivity. The anhydride (B1165640) group is susceptible to nucleophilic attack, allowing for the formation of esters and amides, while the substituent group can be tailored to introduce a wide range of functionalities into a target molecule. embrapa.brmdpi.com This makes them valuable reagents in organic synthesis and polymer chemistry.
The introduction of hydrophobic substituents, as seen in 2,5-Furandione, dihydro-3-(octenyl)-, is particularly significant. This modification allows for the alteration of the surface properties of various materials. For instance, the hydrophobicity of polymers can be enhanced, and their thermal stability and resistance to degradation can be improved. ontosight.ai In the realm of biomaterials, substituted succinic anhydrides are employed to modify natural polymers like polysaccharides, rendering them suitable for a broader range of applications. researchgate.net Research has demonstrated that the reaction of alkyl succinic anhydrides with polysaccharides can enhance their dispersibility in hydrophobic media, opening up new functional properties. researchgate.net
Scope and Objectives of Academic Inquiry into Dihydro-3-(octenyl)-2,5-furandione
Academic inquiry into 2,5-Furandione, dihydro-3-(octenyl)- primarily focuses on its application as a modifying agent. A significant body of research is dedicated to its use in the esterification of starch. conicet.gov.armdpi.com The objective of this research is to produce octenyl succinylated starch, a hydrocolloid with amphiphilic properties that finds extensive use in the food industry as an emulsifier and encapsulating agent. conicet.gov.ar Studies have investigated the optimization of reaction conditions, such as temperature and pH, to control the degree of substitution and the distribution of the octenyl succinate (B1194679) groups on the starch molecule. conicet.gov.ar
Beyond starch modification, research extends to the modification of other natural polymers. For example, studies have explored the hydrophobic modification of cashew gum using 2,5-Furandione, dihydro-3-(octenyl)- to create new biodegradable polymers with potential applications as emulsifiers and thickeners. embrapa.br The synthesis of novel derivatives from this compound is another area of academic interest. For instance, it serves as a precursor in the synthesis of N-substituted succinimides, which can then be converted to hydroxamic acids, a class of compounds with known biological activities. mdpi.com
Overview of Current Research Landscape and Key Areas of Investigation
The current research landscape for 2,5-Furandione, dihydro-3-(octenyl)- is diverse, with several key areas of investigation:
Food Science and Technology: A major thrust of current research is the development of new and improved food-grade emulsifiers and encapsulating agents from octenyl succinylated starch. conicet.gov.ar Investigations are focused on understanding the relationship between the degree of substitution and the functional properties of the modified starch, such as its emulsifying stability and digestibility. mdpi.com
Polymer and Materials Science: Researchers are exploring the use of 2,5-Furandione, dihydro-3-(octenyl)- to modify a variety of polymers to enhance their properties. ontosight.ai This includes improving the water repellency of coatings and adhesives and imparting hydrophobic properties to paper and textiles. polysciences.com The synthesis of novel chitin (B13524) copolyesters with tailored hydrophilic or hydrophobic properties by reacting chitin with a mixture of anhydrides, including succinic anhydride derivatives, represents a recent trend. publisherspanel.com
Biotechnology and Medicinal Chemistry: The potential biological activities of derivatives of 2,5-Furandione, dihydro-3-(octenyl)- are being explored. ontosight.ai This includes investigations into their use as corrosion inhibitors and the synthesis of new compounds with potential therapeutic applications. mdpi.comontosight.ai
Green Chemistry: The development of more environmentally friendly synthesis methods for modifying materials with 2,5-Furandione, dihydro-3-(octenyl)- is an emerging area of interest. This includes exploring solvent-free reaction conditions and the use of sustainable catalysts. publisherspanel.com
Chemical and Physical Properties of 2,5-Furandione, dihydro-3-(octenyl)-
| Property | Value |
| Molecular Formula | C12H18O3 |
| Molecular Weight | 210.27 g/mol |
| Boiling Point | 330.3°C at 760 mmHg |
| Melting Point | 8-12 °C |
| Density | 1.035 g/cm³ |
| Refractive Index | n20/D 1.4694 |
| IUPAC Name | 3-[(E)-oct-2-enyl]oxolane-2,5-dione |
Data sourced from BOC Sciences
Properties
CAS No. |
78111-49-6 |
|---|---|
Molecular Formula |
C63H58Cl2N8O16P2 |
Molecular Weight |
1316.0 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-(2-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] (2-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C63H58Cl2N8O16P2/c1-40-35-72(62(76)71-60(40)74)55-33-51(53(84-55)36-81-63(42-17-8-5-9-18-42,43-23-27-45(79-2)28-24-43)44-25-29-46(80-3)30-26-44)89-91(78,87-50-22-13-11-20-48(50)65)83-37-54-52(88-90(77,82-32-14-31-66)86-49-21-12-10-19-47(49)64)34-56(85-54)73-39-69-57-58(67-38-68-59(57)73)70-61(75)41-15-6-4-7-16-41/h4-13,15-30,35,38-39,51-56H,14,32-34,36-37H2,1-3H3,(H,71,74,76)(H,67,68,70,75)/t51-,52-,53+,54+,55+,56+,90?,91?/m0/s1 |
InChI Key |
ICGFGLVPEGTTDY-VVQFMSGESA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OC[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C(N=CN=C87)NC(=O)C9=CC=CC=C9)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl)OC1=CC=CC=C1Cl |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OCC6C(CC(O6)N7C=NC8=C(N=CN=C87)NC(=O)C9=CC=CC=C9)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
Nomenclature, Isomerism, and Structural Systematics of Dihydro 3 Octenyl 2,5 Furandione
Systematic IUPAC and Common Nomenclatures in Scholarly Discourse
The naming of Dihydro-3-(octenyl)-2,5-furandione can be approached from several perspectives, leading to a range of systematic and common names found in scientific literature. The most prevalent of these is Octenyl Succinic Anhydride (B1165640) (OSA) , which is widely used in industrial and academic contexts. researchgate.net
Systematic nomenclature, following the rules of the International Union of Pure and Applied Chemistry (IUPAC), provides a more precise description of the molecule's structure. Depending on the position of the double bond in the octenyl chain and its stereochemistry, various IUPAC names can be assigned. For instance, one specific isomer is named 3-[(E)-oct-2-enyl]oxolane-2,5-dione . Other systematic names include butanedioic acid, 2-octenyl-, and its anhydride forms like 2-Octen-1-ylsuccinic anhydride.
The compound is also referred to by names that highlight the core furan (B31954) structure, such as 2,5-Furandione, dihydro-3-(octenyl)- . The variety of names underscores the different ways chemists can describe the molecule based on its functional groups and parent structures.
| Nomenclature Type | Name |
| Common Name | Octenyl Succinic Anhydride (OSA) |
| IUPAC Name (example) | 3-[(E)-oct-2-enyl]oxolane-2,5-dione |
| Systematic Anhydride Name | 2-Octen-1-ylsuccinicanhydride |
| Furan-based Nomenclature | 2,5-Furandione, dihydro-3-(octenyl)- |
| Butanedioic Acid Derivative | Butanedioic acid, 2-octenyl- |
Positional and Geometric Isomerism of the Octenyl Moiety and its Structural Implications for Research
The octenyl side chain of Dihydro-3-(octenyl)-2,5-furandione is a source of significant structural diversity due to both positional and geometric isomerism. This isomerism has profound implications for the compound's physical and chemical properties.
Positional Isomerism arises from the different possible locations of the double bond within the eight-carbon octenyl chain. For example, the double bond can be located at the first carbon (1-octenyl), the second (2-octenyl), and so on. These positional isomers can exhibit different reactivities and are often found as mixtures.
Geometric Isomerism , also known as cis-trans or (Z)-(E) isomerism, occurs at the double bond of the octenyl chain. The arrangement of the carbon chain on either side of the double bond can be on the same side (cis or Z) or on opposite sides (trans or E). google.com For example, research has identified both trans and cis isomers of octenyl succinic anhydride, and the ratio of these isomers can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The specific geometric configuration can influence the molecule's shape and its interactions with other molecules.
The combination of positional and geometric isomerism means that "Dihydro-3-(octenyl)-2,5-furandione" often refers to a mixture of isomers. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and two-dimensional NMR are crucial for identifying and quantifying the specific isomers present in a sample. researchgate.net
| Isomerism Type | Description | Examples |
| Positional Isomerism | The location of the double bond in the octenyl chain varies. | 1-octenyl, 2-octenyl, 3-octenyl, etc. |
| Geometric Isomerism | The spatial arrangement of substituents around the double bond. | cis/trans or (Z)/(E) isomers. google.com |
Stereochemical Considerations in Dihydrofuran-2,5-dione Derivatives
The dihydrofuran-2,5-dione ring itself is a key structural feature that influences the reactivity of the molecule. This ring system, which is a derivative of maleic anhydride, contains two electrophilic carbonyl groups, making it susceptible to nucleophilic attack.
The introduction of the octenyl substituent at the 3-position of the dihydrofuran-2,5-dione ring creates a chiral center. This means that Dihydro-3-(octenyl)-2,5-furandione can exist as a pair of enantiomers (R and S configurations). The presence of these stereoisomers adds another layer of complexity to the compound's chemistry. The specific stereochemistry can be critical for the molecule's biological activity and its interactions in chiral environments. google.com
The furan-2,5-dione backbone is a common motif in both natural products and synthetic molecules with interesting biological properties. ontosight.ai The reactivity of this core structure is well-documented, with reactions often involving 1,4-addition to the furan nucleus. sdu.dk The bicyclic framework that can be formed from furan derivatives can impose significant ring strain, which in turn enhances reactivity in various chemical transformations. vulcanchem.com
Advanced Synthetic Methodologies for 2,5 Furandione, Dihydro 3 Octenyl and Its Analogues
Chemical Synthesis Routes: Mechanistic Investigations and Optimized Protocols
The synthesis of dihydro-3-(octenyl)-2,5-furandione is primarily achieved through the direct reaction of maleic anhydride (B1165640) with an octene isomer. This process has been the subject of extensive research to optimize yield, purity, and reaction conditions.
The principal method for synthesizing octenylsuccinic anhydride is the thermal "ene" reaction between maleic anhydride and 1-octene (B94956). This reaction involves the alkylation of the maleic anhydride. It is typically conducted at high temperatures, around 210°C, and under pressure. chembk.comsmolecule.com The mechanism proceeds via a pericyclic reaction where the alkene (1-octene) adds to the ene-ophile (maleic anhydride), resulting in the formation of a new carbon-carbon bond and the transfer of an allylic proton.
Early synthesis efforts faced considerable challenges due to the prevalence of side reactions at the required high temperatures. These side reactions can include polymerization of the octene or maleic anhydride, and the formation of various isomers. To mitigate these issues, scientific investigations have focused on optimizing reaction parameters.
Optimized Thermal Synthesis Conditions:
| Parameter | Optimized Value | Reference |
|---|---|---|
| Reactant Molar Ratio (Maleic Anhydride:1-Octene) | 1:2.5 | |
| Reaction Temperature | 210°C | smolecule.com |
| Reaction Time | 4 hours | |
| Inhibitor (Boric Acid) | 2% |
To improve reaction efficiency and reduce the severity of reaction conditions, both chemical and enzymatic catalytic methods have been developed.
Chemical Catalysis: Acidic reagents have been found to effectively inhibit unwanted side reactions. chembk.com Boric acid, in particular, has been identified as a successful inhibitor, leading to higher selectivity for the desired OSA product. chembk.com While not a catalyst in the traditional sense of accelerating the primary reaction, its role in suppressing competing pathways is crucial for achieving high yields in industrial settings.
Enzymatic Synthesis: Enzymatic routes offer a green alternative to traditional chemical synthesis, operating under much milder conditions. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B) and Novozyme 435, have been successfully employed to catalyze the synthesis of OSA derivatives. nih.govconicet.gov.ar These reactions are typically performed at temperatures around 40-50°C and near-neutral pH. nih.gov The enzymatic approach is particularly valuable in the synthesis of OSA-modified biopolymers, such as starch, where the mild conditions help preserve the integrity of the polymer backbone. conicet.gov.ar The use of ionic liquids as a reaction medium for enzymatic OSA synthesis has also been explored to enhance reaction efficiency. nih.govscience.gov
Comparison of Synthetic Approaches:
| Synthesis Method | Temperature | Pressure | Catalyst/Inhibitor | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Thermal (Ene Reaction) | High (~210°C) | High | Boric Acid (Inhibitor) | High throughput, well-established | High energy consumption, side reactions |
| Enzymatic | Mild (40-50°C) | Atmospheric | Lipase (e.g., CAL-B) | Eco-friendly, high selectivity, mild conditions | Slower reaction rates, catalyst cost |
Achieving high purity is essential for research-grade dihydro-3-(octenyl)-2,5-furandione. Following synthesis, the crude product mixture contains unreacted starting materials, the desired product, and various by-products. A multi-step purification process is typically employed.
Washing and Extraction: The reaction mixture is often washed with solvents to remove impurities. Washing with water can hydrolyze any remaining maleic anhydride, while organic solvents like ethanol (B145695) or acetone (B3395972) can be used to wash the final product. mdpi.comnih.gov A Chinese patent describes a method where unreacted OSA is recovered from an aqueous solution by cooling and filtration, although this also highlights the challenge of high salt concentrations in the recovered material. google.com
Centrifugation: This technique is commonly used to separate the solid product from the liquid reaction medium or washing solvents, particularly in aqueous slurry methods. nih.govacs.org
Distillation: For volatile impurities or to isolate the final product, vacuum distillation can be an effective technique, especially for purifying the anhydride itself before its use in subsequent reactions.
Chromatography: For the highest purity required for analytical standards and detailed research, column chromatography using non-polar solvents is a viable, albeit less scalable, purification method. High-performance liquid chromatography (HPLC) methods have also been developed to accurately analyze the concentration of OSA isomers in a sample, which is a key aspect of quality control. google.com
Synthesis of Dihydro-3-(octenyl)-2,5-furandione Isomers and Analogues for Structure-Activity Relationship Studies
The properties of alkenyl succinic anhydrides are highly dependent on the structure of the hydrophobic alkyl chain. To conduct structure-activity relationship (SAR) studies, researchers synthesize various isomers and analogues of OSA.
Isomers: The position of the double bond in the octenyl chain and the stereochemistry at the chiral centers of the succinic anhydride ring can vary. For example, 3-(Oct-1-en-1-yl)dihydrofuran-2,5-dione is a specific isomer of OSA. cymitquimica.com The synthesis of these specific isomers often requires more controlled reaction conditions or specific starting materials to favor one isomer over others. Under thermal conditions, a mixture of isomers is often formed.
Analogues: Analogues with different chain lengths or branching are synthesized to study their effects on properties like hydrophobicity, reactivity, and emulsifying capability. The general synthesis method remains the reaction of maleic anhydride with a corresponding alkene. For instance, dodecenyl succinic anhydride (DDSA) and tetrapropenyl succinic anhydride are common analogues. mdpi.com The synthesis of dihydro-3-(isooctadecenyl)furan-2,5-dione (B1580787), an analogue with a much longer alkyl chain, is achieved through similar methods involving the reaction of maleic anhydride with iso-octadecene. These studies are crucial for tailoring the molecule for specific applications, such as creating emulsifiers with optimal stability. mdpi.com
Industrial Production Methodologies and Challenges for Scalability in Research Applications
The industrial production of octenylsuccinic anhydride primarily relies on the high-temperature, high-pressure thermal reaction between maleic anhydride and 1-octene. chembk.com While effective for large-scale synthesis, this method presents several challenges, particularly when considering scalability and the production of high-purity batches for research applications.
Key Industrial Challenges:
Raw Material Volatility: The production of alkenyl succinic anhydrides is dependent on feedstocks like maleic anhydride and various olefins. globalgrowthinsights.com Price fluctuations and supply chain disruptions for these raw materials can significantly impact production costs and scalability. globalgrowthinsights.com
Side Reactions and Purity Control: As mentioned, high temperatures can lead to polymerization and the formation of undesired by-products. While inhibitors like boric acid are used, achieving high purity and batch-to-batch consistency on an industrial scale remains a significant challenge. chembk.com This necessitates robust quality control and purification steps, which can increase operational costs. google.com
Energy Consumption: The high temperatures and pressures required for the thermal ene reaction translate to substantial energy costs, impacting the economic viability of the process.
Environmental and Regulatory Compliance: Stringent environmental regulations necessitate careful management of emissions and waste streams. globalgrowthinsights.com In some regions, regulations have required reformulation of products, adding to operational costs and slowing down approvals for new applications. globalgrowthinsights.com
Aqueous Phase Reactions: In many applications, OSA is used to modify substrates in an aqueous slurry. The low solubility of OSA in water leads to a two-phase reaction system, which can result in poor reaction efficiency and an uneven distribution of the modification. conicet.gov.ar Industrial processes must account for this by using techniques like high-shear mixing or emulsification to improve the reaction rate. google.com
For research applications that require smaller quantities of very high-purity or specific isomers of OSA, the cost and difficulty of scaling down industrial processes while maintaining precision can be prohibitive. This often leads researchers to use laboratory-specific synthesis and purification methods, such as enzymatic synthesis and column chromatography, which offer greater control but lower throughput. nih.gov
Chemical Reactivity and Derivatization Studies of 2,5 Furandione, Dihydro 3 Octenyl
Anhydride (B1165640) Ring Opening Reactions: Hydrolysis, Alcoholysis, and Aminolysis
The cyclic anhydride structure of 2,5-Furandione, dihydro-3-(octenyl)- is susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions are fundamental to many of its applications.
Hydrolysis: In the presence of water, the anhydride ring readily hydrolyzes to form the corresponding dicarboxylic acid, octenyl succinic acid. This reaction is a key consideration in aqueous applications and can be influenced by pH. The anhydride form is generally more common and commercially utilized.
Alcoholysis: The reaction of 2,5-Furandione, dihydro-3-(octenyl)- with alcohols results in the formation of monoesters. chembk.com This process, known as alcoholysis, is crucial in the synthesis of various derivatives, including alkyd resins. circlestar-chem.comchembk.com For instance, it can be reacted with alcohols to synthesize these resins. chembk.com
Aminolysis: Amines can react with the anhydride to produce amides. circlestar-chem.comchembk.com This aminolysis reaction is another pathway for creating functionalized derivatives. circlestar-chem.com
These ring-opening reactions are summarized in the table below:
| Reaction Type | Nucleophile | Product | Significance |
| Hydrolysis | Water | Octenyl succinic acid | Key reaction in aqueous systems. |
| Alcoholysis | Alcohol | Monoester | Synthesis of alkyd resins and other esters. circlestar-chem.comchembk.com |
| Aminolysis | Amine | Amide | Creation of functionalized amide derivatives. circlestar-chem.comchembk.com |
Reactions Involving the Octenyl Double Bond: Addition and Polymerization
The octenyl side chain possesses a carbon-carbon double bond, which provides another site for chemical modification. circlestar-chem.com
Addition Reactions: The double bond can undergo various addition reactions. For example, it can be subject to hydrogenation to saturate the octenyl chain.
Polymerization: The presence of the double bond allows for polymerization reactions. circlestar-chem.comcymitquimica.com This property is utilized in the manufacturing of polymers. The molecule is considered an anhydride monomer in polymer science. circlestar-chem.com It can be used to modify the properties of polymers, such as improving their hydrophobicity or introducing reactive sites for further chemical modifications. ontosight.ai
Functional Group Interconversions and Synthesis of Novel Dihydro-3-(octenyl)-2,5-furandione Derivatives
The reactivity of both the anhydride ring and the octenyl double bond enables a wide array of functional group interconversions, leading to the synthesis of novel derivatives. circlestar-chem.com For example, the anhydride can be reduced to the corresponding diol.
The synthesis of deuterated octenyl succinic anhydride has been achieved via a Grignard reaction to create a deuterated alkene, followed by an ene reaction with maleic anhydride. This highlights the potential for creating isotopically labeled derivatives for analytical and mechanistic studies. Furthermore, novel 2,5-dihydrofuran (B41785) derivatives with potential biological activities have been synthesized through metal-catalyzed cycloaddition reactions, demonstrating the versatility of the furanone scaffold. nih.gov The synthesis of various derivatives can be achieved under appropriate conditions through reactions like addition, substitution, reduction, acetylation, hydrolysis, and polymerization. circlestar-chem.com
Reaction Kinetics and Thermodynamic Analyses of Key Transformations
The efficiency and outcome of the reactions involving 2,5-Furandione, dihydro-3-(octenyl)- are governed by kinetic and thermodynamic factors.
The reaction of octenyl succinic anhydride with starch, a common application, is influenced by factors such as the concentration of the anhydride, pH, reaction time, and temperature. mdpi.comgoogle.com Studies have shown that the reaction rate and degree of substitution can be controlled by optimizing these parameters. mdpi.comnih.gov For instance, in the modification of starch, the pH is often maintained in the alkaline range (e.g., 8.5-9.0) to facilitate the esterification reaction. nih.gov
Thermodynamic considerations, such as the stability of the reactants and products, also play a crucial role. The anhydride form is a higher energy molecule compared to the hydrolyzed dicarboxylic acid, which drives the hydrolysis reaction. The synthesis of 2-Octenylsuccinic Anhydride from 1-octene (B94956) and maleic anhydride is typically conducted at high temperatures (around 210 °C), indicating the energy input required for this transformation. smolecule.com
Detailed kinetic and thermodynamic data for specific reactions are essential for process optimization and understanding reaction mechanisms.
Spectroscopic and Chromatographic Methodologies in Dihydro 3 Octenyl 2,5 Furandione Research
Elucidation of Molecular Structure using Advanced Spectroscopic Techniques
The precise molecular structure of dihydro-3-(octenyl)-2,5-furandione is determined through a combination of advanced spectroscopic methods. These techniques provide detailed information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.
¹H NMR Spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For dihydro-3-(octenyl)-2,5-furandione, specific proton signals corresponding to the alkenyl chain and the succinic anhydride (B1165640) ring can be identified and assigned.
¹³C NMR Spectroscopy reveals the different types of carbon atoms present. The spectra for this compound show distinct peaks for the carbonyl carbons of the anhydride group, the carbons of the double bond in the octenyl chain, and the various aliphatic carbons. acs.org Studies on related ASAs using ¹³C NMR with labeled maleic anhydride have been instrumental in confirming the attachment sites and the structure of the grafts. universiteitleiden.nl
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach for analyzing ASAs. mdpi.com The mass spectrum of dihydro-3-(octenyl)-2,5-furandione exhibits a molecular ion peak corresponding to its molecular weight, and a series of fragment ions that provide clues to its structure. acs.org For instance, the NIST Mass Spectrometry Data Center records a main library entry for a similar compound, 2,5-Furandione, dihydro-3-octyl-, showing characteristic m/z peaks that aid in its identification. acs.org
Infrared (IR) Spectroscopy is particularly useful for identifying the functional groups present in the molecule. The IR spectrum of dihydro-3-(octenyl)-2,5-furandione clearly shows strong absorption bands characteristic of a cyclic anhydride. Specifically, two distinct carbonyl (C=O) stretching vibrations are typically observed around 1780 cm⁻¹ and 1860 cm⁻¹. imaging.org The presence of the alkenyl group is confirmed by C-H stretching and bending vibrations associated with the double bond. researchgate.net
The following table summarizes typical spectroscopic data for dihydro-3-(octenyl)-2,5-furandione and its analogs.
| Spectroscopic Technique | Key Findings for Dihydro-3-(octenyl)-2,5-furandione and Analogs |
| ¹H NMR | Signals corresponding to olefinic protons, protons alpha to the carbonyl groups, and the aliphatic chain. |
| ¹³C NMR | Resonances for carbonyl carbons, sp² hybridized carbons of the C=C bond, and sp³ hybridized carbons. acs.org |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) and characteristic fragmentation patterns. bipm.org |
| Infrared (IR) Spectroscopy | Strong C=O stretching bands for the anhydride group (~1780 and 1860 cm⁻¹), C-H stretching and bending for the alkenyl group. acs.orgimaging.org |
Chromatographic Separation and Purity Assessment Techniques in Research
Chromatographic methods are indispensable for separating dihydro-3-(octenyl)-2,5-furandione from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of ASAs. Reverse-phase HPLC methods are commonly used, often with a C18 column. scispace.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. scispace.comibm.com This method allows for the effective separation of the desired product from unreacted starting materials and byproducts. The scalability of HPLC methods also makes them suitable for preparative separations to isolate impurities for further characterization. ibm.com
Gas Chromatography (GC) , frequently coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool for analyzing the volatile components of ASA samples. mdpi.com GC analysis can provide quantitative information about the composition of commercial ASA samples, revealing the presence of different isomers and impurities. mdpi.com For the analysis of related compounds, specific capillary columns, such as those with a "Carbowax" phase, have been used to separate cis/trans isomers. nih.gov The purity of a sample of a similar compound, 2-Octenylsuccinic Anhydride, has been reported as >95.0% by GC analysis. mdpi.com
Below is a table outlining common chromatographic conditions for the analysis of alkenyl succinic anhydrides.
| Chromatographic Technique | Typical Conditions for Alkenyl Succinic Anhydrides |
| HPLC | Column: Reverse-phase (e.g., Newcrom R1, C18) scispace.comibm.comMobile Phase: Acetonitrile/Water with Phosphoric or Formic Acid scispace.comibm.comDetection: UV, MS |
| GC | Column: Capillary columns (e.g., Stabilwax-DA) nih.govDetector: Flame Ionization Detector (FID), Mass Spectrometry (MS) mdpi.comInjector/Detector Temp: ~250 °C nih.gov |
In Situ Spectroscopic Monitoring of Dihydro-3-(octenyl)-2,5-furandione Reactions
The synthesis of dihydro-3-(octenyl)-2,5-furandione, typically via an ene reaction between an octenyl isomer and maleic anhydride, can be monitored in real-time using in situ spectroscopic techniques. researchgate.netrsc.org This approach provides valuable insights into reaction kinetics, the formation of intermediates, and the optimization of reaction conditions.
In Situ Fourier Transform Infrared (FTIR) Spectroscopy is a powerful process analytical technology (PAT) for monitoring chemical reactions. mdpi.com By inserting a fiber-optic ATR (Attenuated Total Reflectance) probe into the reaction vessel, the concentrations of reactants and products can be tracked continuously. mdpi.com For example, in reactions involving maleic anhydride, the disappearance of the characteristic anhydride peaks and the appearance of new peaks corresponding to the product can be monitored to determine the reaction endpoint accurately. imaging.org This technique has been successfully used to study the kinetics of UV-curing of thiol-ene systems, which share the "ene" reaction mechanism. imaging.org
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy offers another window into the reaction dynamics. By conducting the reaction directly within an NMR spectrometer, it is possible to monitor the consumption of monomers and the formation of the copolymer in real-time. ibm.com For instance, the radical copolymerization of maleic anhydride and norbornene derivatives has been monitored in situ by ¹H NMR, providing detailed information on monomer consumption, feed ratios, and copolymer composition as a function of time. ibm.com While high temperatures can be a challenge, specialized NMR setups allow for the study of reactions at elevated temperatures, which are often required for ASA synthesis. universiteitleiden.nl
The application of these in situ techniques allows for a more comprehensive understanding of the reaction mechanism, enabling better control over the synthesis and leading to higher yields and purity of the final product.
Mechanistic Investigations of 2,5 Furandione, Dihydro 3 Octenyl Interactions in Material Science
Modification of Polymeric Systems: Grafting and Copolymerization Mechanisms
The introduction of functional groups onto non-polar polymer backbones is a critical strategy for enhancing properties such as adhesion, compatibility in blends, and printability. Octenyl Succinic Anhydride (B1165640) serves as a key grafting agent for polyolefins like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE).
The primary mechanism for grafting OSA onto a polymer backbone is free-radical polymerization. This process is typically initiated by a peroxide, such as di-t-butyl peroxide, at elevated temperatures in a reactive extrusion process. The initiator abstracts a hydrogen atom from the polymer chain (e.g., polypropylene), creating a macroradical. This polymer radical can then attack the carbon-carbon double bond in the octenyl chain of the OSA molecule, resulting in the covalent grafting of the OSA moiety onto the polymer.
Another significant mechanism, particularly for polymers possessing terminal unsaturation (vinylidene groups), is the 'ene' reaction. This reaction can occur between the terminal double bond of the polymer and the maleic anhydride-like structure of OSA at high temperatures, leading to the addition of the succinic anhydride group at the end of the polymer chain without the need for a free-radical initiator. google.com This method is advantageous as it can minimize side reactions like chain scission that are often associated with peroxide-induced grafting. google.com
| Parameter | Base Polypropylene (PP) | PP/Polyamide Blend (Uncompatibilized) | PP/Polyamide Blend (OSA-Compatibilized) |
| Interfacial Tension | N/A | High | Reduced |
| Phase Morphology | N/A | Coarse, unstable | Fine, stable dispersion |
| Adhesion | Poor (to polar materials) | Poor | Enhanced |
| Mechanical Strength | Baseline | Often poor, brittle | Improved tensile & impact strength |
This table provides an interactive overview of the effects of OSA-grafting on polypropylene blend properties.
Interfacial Phenomena and Surfactant Mechanisms in Colloidal Systems
The amphiphilic nature of Octenyl Succinic Anhydride, or more precisely its hydrolyzed form, is fundamental to its function in colloidal systems. The molecule consists of a hydrophilic head (the dicarboxylic acid group formed upon ring-opening of the anhydride) and a hydrophobic tail (the C8 octenyl chain). This structure allows it to act as an effective surfactant and emulsifier.
In oil-in-water emulsions, OSA-derived molecules adsorb at the oil-water interface. The hydrophobic octenyl tails orient themselves into the oil phase, while the hydrophilic carboxylate heads remain in the aqueous phase. This arrangement lowers the interfacial tension between the two immiscible liquids, reducing the energy required to create droplets and preventing them from coalescing. conicet.gov.ar
A notable application is in the formation of Pickering emulsions, where solid particles, rather than soluble surfactant molecules, stabilize the interface. mdpi.com Starch or cellulose (B213188) modified with OSA can be used for this purpose. mdpi.comresearchgate.net The OSA-modified particles become amphiphilic; the hydrophobic octenyl groups anchor the particle to the oil droplet surface, while the hydrophilic polysaccharide backbone remains exposed to the water phase. This creates a robust physical barrier around the oil droplets, providing exceptional stability against coalescence and Ostwald ripening. mdpi.comsemanticscholar.org The stability of these emulsions is influenced by factors such as pH, which affects the charge on the carboxyl groups and thus the electrostatic interactions between particles. semanticscholar.orgnih.gov
| Emulsion Property | Traditional Surfactant Emulsion | OSA-Stabilized Pickering Emulsion |
| Stabilizing Agent | Soluble surfactant molecules | Amphiphilic solid particles (e.g., OSA-Starch) |
| Interfacial Film | Monolayer of oriented molecules | Packed layer of solid particles |
| Droplet Size | Typically nano-to-submicron | Often micron-sized |
| Stability Mechanism | Reduction of interfacial tension | Steric hindrance from particle layer |
| Robustness | Sensitive to pH, ionic strength | High, resistant to shear and temperature changes |
This interactive table compares the characteristics of traditional emulsions and OSA-stabilized Pickering emulsions.
Mechanistic Insights into Cellulose and Starch Esterification for Material Enhancement
The esterification of natural polysaccharides like starch and cellulose with OSA is a widely used method to impart hydrophobicity and enhance functionality. The reaction mechanism involves the nucleophilic attack of the hydroxyl groups on the polysaccharide backbone on one of the carbonyl carbons of the OSA anhydride ring. mdpi.com
This reaction is typically carried out in an aqueous slurry under alkaline conditions (pH 8.5-9.0). nih.gov The base catalyzes the reaction by deprotonating the starch or cellulose hydroxyl groups, increasing their nucleophilicity. The anhydride ring opens, forming an ester linkage with the polysaccharide and leaving a free carboxylic acid group. mdpi.com This process introduces a bulky and hydrophobic octenylsuccinyl group onto the hydrophilic polymer backbone. conicet.gov.ar
The degree of substitution (DS), which is the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit, is a critical parameter that dictates the final properties of the modified material. mdpi.com Even a low DS can significantly alter the material's characteristics.
Key effects of OSA esterification include:
Increased Hydrophobicity: The introduction of the octenyl chain makes the polysaccharide amphiphilic, enabling its use as an emulsifier. mdpi.com
Weakened Internal Bonding: The bulky substituent groups disrupt the hydrogen bonding network within and between the polymer chains. This can lead to a lower gelatinization temperature and enthalpy in starch. conicet.gov.ar
Improved Rheological Properties: OSA-modified starches often exhibit higher paste viscosity and clarity. conicet.gov.ar
Enhanced Film-Forming and Encapsulation: The amphiphilic nature makes OSA-starch an excellent material for encapsulating oils and flavors. science.gov
Recent studies have also focused on modifying cellulose nanofibrils (CNFs) with OSA to create eco-friendly emulsifiers. sciopen.com The mechanism is similar, with the esterification occurring on the surface hydroxyls of the nanofibrils, enhancing their ability to stabilize emulsions. sciopen.com
| Property | Native Starch/Cellulose | OSA-Modified Starch/Cellulose |
| Surface Character | Hydrophilic | Amphiphilic/Hydrophobic |
| Solubility | Swells in hot water | Increased swelling power, altered solubility |
| Gelatinization Temp. (Starch) | Baseline | Reduced |
| Viscosity of Paste | Varies by source | Generally increased |
| Emulsifying Capacity | None / Very Low | High |
This interactive table highlights the changes in polysaccharide properties following esterification with OSA.
Corrosion Inhibition Mechanisms: Formation of Protective Layers
Octenyl Succinic Anhydride and its derivatives are recognized as effective corrosion inhibitors, particularly for ferrous metals in oil-based or multiphase systems. 2017erp.comontosight.ai The primary inhibition mechanism is the formation of a persistent, protective film on the metal surface, which acts as a barrier against corrosive species. inspenet.com
The mechanism involves the adsorption of the inhibitor molecule onto the metal. This adsorption can be understood through the molecule's distinct functional parts:
Polar Head Group: The succinic anhydride ring, or its hydrolyzed dicarboxylic acid form, serves as the polar head. This group has a strong affinity for the metal surface and can interact with it through physisorption (electrostatic interactions) or chemisorption, where the oxygen atoms coordinate with metal ions (like Fe²⁺/Fe³⁺) on the surface. acs.org
Hydrophobic Tail: The long, non-polar octenyl chain is oriented away from the metal surface, forming a dense, hydrophobic layer. ontosight.ai
This self-assembled molecular layer acts as a physical barrier that isolates the metal from the corrosive environment. It prevents water, oxygen, and other corrosive ions (like chlorides) from reaching the metal surface, thereby stifling both the anodic (metal dissolution) and cathodic (oxygen reduction) electrochemical reactions that drive corrosion. inspenet.com Because it hinders both reactions, it can be classified as a mixed-type inhibitor. scielo.br The effectiveness of the inhibition is dependent on the packing density and orientation of the adsorbed molecules, which creates a durable and water-repellent shield.
Applications and Theoretical Studies in Advanced Materials and Engineering
Octenylsuccinic Anhydride (B1165640) in Polymer Chemistry: Design and Characterization of Novel Materials
The unique chemical structure of OSA allows for its integration into various polymer systems to create materials with tailored properties. Its anhydride ring is highly reactive, particularly towards nucleophilic groups like hydroxyls and amines, enabling the covalent grafting of the hydrophobic octenyl chain onto polymer backbones.
Research in polymer chemistry has utilized OSA for several purposes:
Crosslinking Agent: OSA is employed as a crosslinking agent in the synthesis of polymers such as maleated polyethylene (B3416737) (PE-MA) and maleated polypropylene (B1209903) (PP-MA). The resulting crosslinked polymers exhibit enhanced mechanical properties, improved heat resistance, and better adhesion compared to their unmodified counterparts. smolecule.com
Biocompatible Polymers: Due to its low toxicity and biodegradability, OSA is used in the development of biocompatible polymers. It can modify the surface properties of materials to make them more suitable for biomedical applications, including promoting cell attachment and proliferation. smolecule.com
Amphiphilic Copolymers: OSA is used to synthesize novel amphiphilic copolymers. For instance, it has been reacted with epsilon-polylysine (EPL), an antimicrobial agent, to create hydrophobically modified graft copolymers (OSA-g-EPL). nih.gov These copolymers demonstrate amphiphilic properties by forming micelles in water and lowering surface tension, thus having potential as bifunctional molecules that act as both emulsifiers and antimicrobial agents. nih.gov Similarly, OSA has been used to modify polysaccharides like schizophyllan (B3030429) to create amphiphilic materials capable of encapsulating hydrophobic active compounds. mdpi.com
The characterization of these novel materials involves a suite of analytical techniques. Fourier Transform Infrared Spectroscopy (FTIR) is used to confirm the success of the esterification reaction, typically by identifying the appearance of a new carbonyl absorption peak around 1724 cm⁻¹. plos.orgoup.com Nuclear Magnetic Resonance (¹H NMR) spectroscopy helps to elucidate the structure and confirm the grafting of OSA onto the polymer backbone. nih.govoup.com Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to assess the thermal stability of the modified polymers. mdpi.com
Hydrocolloid Development and Amphiphilic Material Synthesis (e.g., Octenyl Succinylated Starch)
The introduction of these groups significantly alters the physicochemical properties of the native starch:
Enhanced Amphiphilicity: The modified starch can interact with both water and oil phases, a key property for emulsification. plos.orgnih.gov
Improved Solubility and Swelling: OS-starch generally shows higher solubility and swelling power compared to native starch because the bulky octenylsuccinyl groups loosen the starch's molecular structure, allowing easier water penetration. mdpi.com
Modified Pasting Properties: OS-starches typically exhibit reduced gelatinization temperatures, increased paste viscosity and clarity, and better freeze-thaw stability. conicet.gov.arnih.gov The bulky groups hinder the re-association of starch chains, which reduces retrogradation (the tendency of cooked starch to re-crystallize upon cooling). nih.gov
Lower Digestibility: The modification can inhibit the binding of α-amylase, leading to lower digestibility, which allows some OS-starches to be classified as resistant starch. mdpi.com
The effectiveness of the modification is quantified by the Degree of Substitution (DS) and the Reaction Efficiency (RE). The DS represents the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit of the starch, while the RE is the ratio of the actual DS to the theoretical maximum DS. conicet.gov.ar Research has focused on optimizing reaction conditions to maximize these parameters. For instance, using aqueous ionic liquid solutions as a reaction medium has been shown to significantly increase both RE and DS compared to traditional aqueous methods. acs.org
| Starch Source | Reaction Conditions | Degree of Substitution (DS) | Reaction Efficiency (RE) | Reference |
|---|---|---|---|---|
| Early Indica Rice | Temp: 33.4°C, pH: 8.4, Time: 4h, OSA: 3% | 0.0188 | 81.0% | nih.gov |
| Maize (in aqueous ionic liquid) | Temp: 35°C, IL/water: 2:8 (w/w) | Increased by 35.6% vs. aqueous method | Increased by 35.3% vs. aqueous method | acs.org |
| Sago (Enzyme Pre-treated) | Enzyme pre-treatment before OSA esterification | 0.0159 | - | myfoodresearch.com |
| Sago (HMT & Enzyme Pre-treated) | Heat-moisture treatment and enzyme pre-treatment | 0.0179 | - | myfoodresearch.com |
Emulsifier Technology and Emulsion Stabilization Research
The amphiphilic nature of OSA-modified polymers, particularly OS-starch, makes them highly effective emulsifiers and stabilizers in oil-in-water emulsions. plos.orgresearchgate.net The hydrophobic octenyl "tail" adsorbs at the oil-water interface, while the hydrophilic polysaccharide "head" remains in the aqueous phase, creating a steric barrier that prevents oil droplets from coalescing. mdpi.com
Research in this area has focused on several key aspects:
Pickering Emulsions: OSA-modified starch particles have been successfully used to stabilize Pickering emulsions, where solid particles act as the stabilizing agent instead of traditional surfactants. mdpi.commyfoodresearch.com The starch particles accumulate at the oil-water interface, forming a robust physical barrier around the oil droplets. myfoodresearch.com
Influence of DS: The stability of emulsions is strongly influenced by the Degree of Substitution (DS). researchgate.net Generally, a higher DS leads to increased hydrophobicity, which can improve the starch's ability to adsorb at the interface, resulting in smaller droplet sizes and better long-term stability. researchgate.netresearchgate.net
Molecular Structure: The molecular structure of the base starch also plays a crucial role. For example, studies on different waxy starches modified with OSA showed that variations in hydrodynamic radius and molecular weight led to significant differences in emulsion characteristics, such as droplet size and gravitational stability. researchgate.net
Combined Modifications: The emulsifying properties of proteins like bovine bone gelatin have been improved by combining OSA chemical modification with the physical addition of other surfactants. nih.gov This approach can lead to synergistic effects, enhancing emulsion stability, particularly under acidic conditions. nih.gov
Encapsulation: The emulsifying capability of OSA-polysaccharides makes them excellent wall materials for the nano-encapsulation of hydrophobic bioactive compounds, protecting them from degradation and controlling their release. oup.comnih.gov
| Emulsifier | System/Key Finding | Effect | Reference |
|---|---|---|---|
| OSA-Modified Turmeric Starch | Pickering Emulsion | Emulsification index increased with higher DS and concentration. | mdpi.com |
| OSA-Waxy Starches (OSA-W1, W2, W3) | Oil-in-water emulsions (MCT, corn, palm oil) | Higher DS (OSA-W3) formed fine, stable droplets but had poor gravitational stability. Larger Rh (OSA-W2) was stable to gravity separation but sensitive to droplet size increase. | researchgate.net |
| OSA-Modified Cellulose (B213188) Nanofibrils | Pickering Emulsion | Significantly improved the stability and dispersibility of the emulsion compared to unmodified nanofibrils. | sciopen.com |
| OSA-Modified Bovine Bone Gelatin | Fish oil-loaded emulsion | Combined with surfactants, it showed better creaming stability compared to single modifications. | nih.gov |
Innovations in Paper and Paperboard Sizing Agents: Performance and Durability Studies
In the paper industry, Alkenyl Succinic Anhydrides (ASA), including OSA, are widely used as sizing agents to impart water resistance to paper and paperboard. businessresearchinsights.comkemira.com Sizing prevents the penetration of aqueous liquids, which is crucial for printing papers and packaging for liquids. businessresearchinsights.comgoogle.com ASA is categorized as a neutral or alkaline sizing agent, which is advantageous as it allows for the use of calcium carbonate as a filler and reduces paper degradation compared to acidic sizing agents. businessresearchinsights.commdpi.com
The mechanism of ASA sizing involves the agent, applied as an emulsion, being retained on the cellulose fibers. researchgate.net The hydrophobic alkenyl chains orient away from the fiber surface, creating a low-energy surface that repels water. businessresearchinsights.com While covalent ester bonds between ASA and cellulose were once thought to be the primary mechanism, research suggests that the amount of covalent bonding is very low and that the sizing effect is largely due to the orientation of the hydrophobic molecules and the contribution of hydrolyzed ASA. mdpi.com
Innovations in this field aim to improve sizing efficiency and the stability of the ASA emulsion, which is notoriously prone to hydrolysis:
Dispersed-Phase Derivatization: A significant innovation involves reacting OSA with a fully dispersed (cooked) waxy starch rather than a granular starch slurry. google.com This method results in a more uniform distribution of bound OSA groups, leading to superior sizing performance and porosity reduction in the final paper product, even when used as an additive at low levels. google.com
Advanced Emulsion Stabilizers: The stability of the ASA emulsion is critical for its performance. researchgate.net Traditionally stabilized by cationic starch, research has explored other macromolecules like polyvinylamine and hydrophobically modified starches to improve emulsion stability against hydrolysis, which in turn enhances sizing efficiency and reduces deposits on paper machinery. researchgate.netresearchgate.net
Performance and Durability: Products treated with ASA exhibit improved dimensional stability and water resistance. businessresearchinsights.com Studies focus on optimizing the entire papermaking process, as factors like pH, temperature, and the presence of other additives can significantly impact the final sizing performance. mdpi.com The use of ASA contributes to more sustainable papermaking by enabling the closure of water circuits and reducing water contamination. businessresearchinsights.com
| Sizing Agent/Technology | Key Feature | Impact on Paper/Process | Reference |
|---|---|---|---|
| OSA-Starch Ester | Applied at the size press with multivalent metal ions in the web. | Imparts high water resistance concentrated at the paper surface. | google.com |
| OSA reacted with dispersed waxy starch | More uniform distribution of OSA groups. | Significant improvements in paper porosity reduction and sizing performance. | google.com |
| ASA emulsion with Polyvinylamine stabilizer | Improved emulsion stability at higher pH and temperature. | Better sizing performance across various pulp types (bagasse, recycled, hardwood). | researchgate.net |
| ASA in neutral/alkaline papermaking | Compatible with calcium carbonate filler. | Improves machine operational capacity, maintains dimensional stability, reduces paper degradation vs. acid sizing. | businessresearchinsights.com |
Role of 2,5 Furandione, Dihydro 3 Octenyl in Advanced Organic Synthesis
Utilization as a Building Block for Complex Organic Molecules
The unique structure of dihydro-3-(octenyl)-2,5-furandione, combining a hydrophilic anhydride (B1165640) head and a hydrophobic octenyl tail, makes it an attractive starting material for the synthesis of more complex molecules with tailored properties. The anhydride ring can be readily opened by various nucleophiles, such as alcohols and amines, to introduce new functionalities, while the octenyl chain offers a site for further reactions like addition or polymerization. chemicalbook.com
Precursors for Pharmaceutical Intermediates and Agrochemicals
The structural motifs present in dihydro-3-(octenyl)-2,5-furandione suggest its potential as a precursor for certain specialized molecules in the pharmaceutical and agrochemical sectors. The succinic anhydride core is a feature in some biologically active compounds, and the lipophilic octenyl chain can enhance the bioavailability of active ingredients.
While direct, large-scale synthesis of specific commercial drugs or pesticides starting from OSA is not extensively documented in publicly available literature, its derivatives are noted for their utility in formulation. For instance, OSA-modified starches are used as encapsulating agents and emulsifiers for vitamins and in drug delivery systems. rqbchemical.complos.org A Chinese patent describes a method for preparing low-viscosity OSA-modified starch suitable as an emulsifier or microencapsulation material for products like pesticides. medchemexpress.com This application, however, uses the derivative of OSA rather than OSA as a direct synthetic precursor for the agrochemical's active ingredient. The potential for OSA to serve as a starting point for novel bioactive compounds remains an area of interest for researchers, though few concrete examples have been published. hmdb.ca
Fine Chemical Synthesis and Catalyst Development
The primary role of dihydro-3-(octenyl)-2,5-furandione in fine chemical synthesis is as a key intermediate. chemicalbook.comrqbchemical.com Its most significant application is the production of octenyl succinylated starches (OS-starch), which are widely used as food additives (E1450). rqbchemical.com The esterification of starch with OSA introduces hydrophobic octenyl groups, imparting an amphiphilic character to the polysaccharide, which makes it an effective emulsifier and stabilizer. conicet.gov.ar
Beyond starch modification, OSA is used in the formulation of various industrial products. Its derivatives are employed in:
Coatings and Adhesives: The reactivity of the anhydride and the double bond can be utilized in the synthesis of alkyd resins and other polymers. chemicalbook.com
Paper Industry: It serves as a sizing agent to improve the water resistance of paper products. rqbchemical.com
Surfactants and Emulsifiers: The amphiphilic nature of its derivatives is valuable in creating surfactants for various applications. rqbchemical.commedchemexpress.com
The utilization of dihydro-3-(octenyl)-2,5-furandione in catalyst development is not a well-documented area of research. While its functional groups could theoretically be used to synthesize ligands for metal catalysts or to create polymer-supported catalysts, there is a lack of specific studies or patents detailing such applications. The focus of current research and industrial use remains firmly on its role as a versatile chemical intermediate for material modification.
Strategies for Chiral Synthesis Utilizing Dihydro-3-(octenyl)-2,5-furandione
The molecule dihydro-3-(octenyl)-2,5-furandione possesses a chiral center at the carbon atom of the furanone ring to which the octenyl chain is attached. However, the commercial product is typically a racemic mixture, and the separation of its enantiomers or its direct use in stereoselective synthesis is not a common practice.
The field of asymmetric synthesis often focuses on the development of chiral catalysts and auxiliaries to induce stereoselectivity in reactions. While research exists on the asymmetric synthesis of other substituted succinic anhydrides and the stereoselective reactions of related meso-anhydrides, specific strategies for the chiral synthesis or resolution of dihydro-3-(octenyl)-2,5-furandione are not well-reported in scientific literature. beilstein-journals.org
For example, studies have shown successful asymmetric organocatalysis for the desymmetrization of cyclic meso-anhydrides, but these have not been specifically applied to the octenyl-substituted version. beilstein-journals.org The development of methods for the enantioselective synthesis of specific drug intermediates often involves highly specialized chiral catalysts and multi-step pathways, and to date, dihydro-3-(octenyl)-2,5-furandione has not been highlighted as a key precursor in such published routes. nih.govthieme-connect.de
Therefore, the application of dihydro-3-(octenyl)-2,5-furandione in advanced chiral synthesis appears to be a nascent or underexplored area of research. Future investigations could potentially unlock the value of its chiral nature for the synthesis of enantiomerically pure, complex molecules.
Exploration of Biological Interactions and Molecular Mechanisms Non Clinical
Modulation of Cellular Signaling Pathways: Receptor Binding and Enzyme Interaction Studies
Dihydro-3-(octenyl)-2,5-furandione, also known as octenyl succinic anhydride (B1165640) (OSA), and its related compounds have been noted for their capacity to interact with and modulate key cellular signaling pathways. Research indicates that these molecules can influence cellular processes by binding to specific receptors and enzymes. For instance, studies on related furanone derivatives suggest a mechanism of action that involves interaction with molecular targets within cells, leading to the modulation of signaling pathways that govern processes like inflammation.
Specifically, the biological activity of OSA has been linked to the modulation of inflammatory pathways. Investigations have pointed to the involvement of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in mediating these effects. This suggests that OSA can influence cellular signaling cascades that are central to the inflammatory response. The electrophilic nature of the furandione ring allows it to react with nucleophilic residues in biomolecules, which may be a basis for its interaction with enzymes and receptors involved in these pathways.
Investigation of Molecular Targets and Biological Activity in In Vitro Models
The biological activity of dihydro-3-(octenyl)-2,5-furandione and its analogs has been explored in various in vitro models, revealing a range of effects from enzyme inhibition to antioxidant and antimicrobial properties.
A study analyzing fractions of Feronia elephantum fruit extract identified the presence of dihydro-3-methylene-2,5-furandione, a related compound. researchgate.net These fractions demonstrated significant in vitro inhibitory activity against α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion. researchgate.net The fraction containing 18.5% dihydro-3-methylene-2,5-furandione, along with other compounds, showed potent inhibition of these enzymes, with IC50 values comparable to the antidiabetic drug acarbose. researchgate.net
Furthermore, when octenyl succinic anhydride is used to modify starches, the resulting materials exhibit notable biological activities. Emulsions created with starch sodium octenyl succinate (B1194679) (SSO) and various essential oils have been tested for their antioxidant and antimicrobial properties. ktu.edumdpi.com For example, emulsions containing eugenol (B1671780) demonstrated high antioxidant activity (80-88%). ktu.edu In contrast, emulsions with cinnamaldehyde (B126680) showed a strong antimicrobial effect against both Gram-negative and Gram-positive bacteria, as well as yeasts. ktu.eduktu.edu The modification of gelatin with 2-octenyl succinic anhydride and gallic acid also resulted in a compound with good antioxidant activity, particularly in chelating ferrous ions. mdpi.com
The table below summarizes the in vitro biological activities observed in studies involving octenyl succinic anhydride-modified materials.
| Modified Material | Active Agent | Biological Activity | Key Finding | Reference |
| Starch Sodium Octenyl Succinate Emulsion | Eugenol | Antioxidant | 80-88% antioxidant activity | ktu.edu |
| Starch Sodium Octenyl Succinate Emulsion | Clove Essential Oil | Antioxidant | 79-83% antioxidant activity | ktu.edu |
| Starch Sodium Octenyl Succinate Emulsion | Cinnamaldehyde | Antimicrobial | Greatest antimicrobial effect on bacteria and yeasts | ktu.eduktu.edu |
| Gelatin modified with OA and Gallic Acid | Gallic Acid | Antioxidant | Good Fe2+-chelating activity | mdpi.com |
Comparative Biological Activity of Dihydro-3-(octenyl)-2,5-furandione Isomers and Related Compounds
The biological and physicochemical properties of furan-2,5-dione derivatives are significantly influenced by the nature of their alkyl substituents. The length, branching, and saturation of the alkyl chain attached to the dihydrofuran-2,5-dione core can alter the molecule's reactivity and functionality.
Dihydro-3-(octenyl)-2,5-furandione (Einecs 278-840-4) features an eight-carbon unsaturated chain. This structure can be compared to other related compounds to understand structure-activity relationships. For instance, dihydro-3-octylfuran-2,5-dione is a similar compound but with a saturated C8 alkyl chain, which affects its physicochemical properties. nih.gov In contrast, dihydro-3-(isooctadecenyl)furan-2,5-dione (B1580787) has a much longer C18 unsaturated alkyl chain, leading to different applications. The parent compound, furan-2,5-dione (maleic anhydride), lacks any alkyl substituent, making it highly reactive.
The following table provides a comparison of dihydro-3-(octenyl)-2,5-furandione with related compounds.
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference | Impact on Properties | Reference |
| Dihydro-3-(octenyl)-2,5-furandione | 28805-58-5 | C12H18O3 | C8 unsaturated alkyl chain | Amphiphilic nature | |
| Dihydro-3-octylfuran-2,5-dione | 4200-92-4 | C12H20O3 | C8 saturated alkyl chain | Altered physicochemical properties compared to the unsaturated analog | nih.gov |
| Dihydro-3-(isooctadecenyl)furan-2,5-dione | 58239-72-8 | C22H38O3 | C18 unsaturated alkyl chain | Different applications due to longer alkyl chain | |
| Furan-2,5-dione (Maleic Anhydride) | 108-31-6 | C4H2O3 | No alkyl substituent | Highly reactive with water and other nucleophiles |
Biochemical Impact on Membrane Interactions and Cellular Processes
The structure of dihydro-3-(octenyl)-2,5-furandione, characterized by a hydrophilic anhydride head and a long, hydrophobic octenyl tail, gives it an amphiphilic nature. medchemexpress.com This dual characteristic is central to its interactions with cellular components, particularly membranes and proteins.
The hydrophobic alkyl chain facilitates interaction with nonpolar environments, such as the lipid bilayers of cell membranes. medchemexpress.com Indeed, dihydro-3-(1-octenyl)-2,5-furandione has been identified as being located within the cell membrane. foodb.ca This interaction can influence membrane properties and processes. The ability of certain lipids, particularly those with flexible chains like polyunsaturated ones, to adapt their conformation to changes in membrane curvature is a key aspect of membrane dynamics, such as vesiculation. acs.org The octenyl chain of the compound may similarly interact with and influence the lipid packing and fluidity of membranes.
Furthermore, this amphiphilic structure allows the compound to act as a surface-active agent. When used to modify macromolecules like gelatin, 2-octenyl succinic anhydride (OA) significantly enhances surface activity, as demonstrated by a reduction in surface tension. mdpi.com The incorporation of the hydrophobic octenyl group into the gelatin structure improves its ability to orient at interfaces. mdpi.com Similarly, when esterified with polysaccharides like starch, octenyl succinic anhydride alters the molecular surface structure, affecting intermolecular interactions. medchemexpress.com This modification is used to create hydrocolloids with amphiphilic properties, capable of stabilizing emulsions by interacting with both oil and water phases. medchemexpress.com
Environmental Fate and Transformation of 2,5 Furandione, Dihydro 3 Octenyl
Biodegradation Pathways and Microbial Metabolism Studies
The biodegradability of 2,5-Furandione, dihydro-3-(octenyl)- is anticipated to be influenced by both the succinic anhydride (B1165640) ring and the octenyl side chain. Succinic anhydride, the parent compound of the anhydride portion, has been shown to be biodegradable. For instance, studies on activated sewage sludge demonstrated that approximately 78% of succinic anhydride was biodegraded within five days nih.gov. This suggests that microorganisms possess the enzymatic machinery to break down the succinic anhydride ring.
Furthermore, derivatives of succinic anhydride with alkenyl chains, such as octenyl succinic anhydride (OSA) when modifying starch, are known to be fermentable by gut microbiota mdpi.com. This indicates that the presence of an octenyl group does not necessarily inhibit microbial degradation. The likely initial step in the biodegradation of 2,5-Furandione, dihydro-3-(octenyl)- in the environment would be the enzymatic hydrolysis of the anhydride ring, leading to the formation of the corresponding dicarboxylic acid, octenyl succinic acid. This resulting diacid would then be further metabolized by microorganisms.
Table 1: General Biodegradation Information for Related Compounds
| Compound | Environment | Observation |
| Succinic Anhydride | Activated Sewage Sludge | ~78% biodegradation in 5 days nih.gov |
| Octenyl Succinic Anhydride Starch | Gut Microbiota | Fermentable, indicating microbial metabolism mdpi.com |
Hydrolytic Stability and Photodegradation Mechanisms in Aquatic and Terrestrial Environments
The hydrolytic stability of 2,5-Furandione, dihydro-3-(octenyl)- is expected to be low, a characteristic feature of cyclic anhydrides. In aqueous environments, the primary transformation pathway for such compounds is hydrolysis wikipedia.orgresearchgate.nettaylorandfrancis.comlibretexts.org. The anhydride ring readily reacts with water to form the corresponding dicarboxylic acid, in this case, octenyl succinic acid. The rate of this hydrolysis is influenced by factors such as temperature and pH, with the reaction generally being faster under neutral to alkaline conditions stackexchange.com. Therefore, in aquatic systems, 2,5-Furandione, dihydro-3-(octenyl)- is not expected to persist in its original form for extended periods.
Photodegradation may also contribute to the transformation of this compound, particularly in terrestrial environments and the upper layers of aquatic systems. Studies on the photolysis of succinic anhydride have shown that it can decompose upon absorption of ultraviolet radiation cdnsciencepub.com. The photolytic decomposition of succinic anhydride is a complex process that can yield products such as carbon dioxide (CO2), carbon monoxide (CO), and ethylene cdnsciencepub.com. It is plausible that 2,5-Furandione, dihydro-3-(octenyl)- would undergo similar photochemical reactions, leading to the breakdown of the anhydride ring. The octenyl side chain may also be susceptible to photodegradation through various radical-mediated oxidation processes.
Identification and Analysis of Environmental Degradation Products
Based on the expected degradation pathways, the primary environmental degradation products of 2,5-Furandione, dihydro-3-(octenyl)- can be predicted.
In aquatic and moist soil environments, the principal degradation product will be octenyl succinic acid , formed through the hydrolysis of the anhydride ring. This dicarboxylic acid is expected to be more water-soluble than the parent anhydride.
Further degradation, both biotic and abiotic, would lead to smaller molecules. Microbial metabolism of octenyl succinic acid would likely proceed through the breakdown of both the alkyl chain and the succinic acid moiety. Photodegradation of the succinic anhydride ring, as suggested by studies on the parent compound, could result in the formation of gaseous products such as carbon dioxide and carbon monoxide cdnsciencepub.com. The octenyl chain would likely be oxidized to various smaller organic acids and aldehydes before eventual mineralization.
Table 2: Predicted Environmental Degradation Products of 2,5-Furandione, dihydro-3-(octenyl)-
| Degradation Pathway | Primary Product(s) | Secondary/Minor Products |
| Hydrolysis | Octenyl succinic acid | - |
| Biodegradation | Octenyl succinic acid, smaller organic acids | Carbon dioxide, water |
| Photodegradation | Carbon dioxide, Carbon monoxide | Smaller organic fragments from the octenyl chain |
Environmental Mobility and Adsorption Characteristics in Soil and Sediment Systems
The environmental mobility of 2,5-Furandione, dihydro-3-(octenyl)- in soil and sediment is largely dictated by its rapid hydrolysis. Due to this rapid transformation, the adsorption of the parent anhydride to soil particles is considered unlikely nih.gov.
The primary degradation product, octenyl succinic acid, will govern the mobility in these systems. This molecule has a dual nature: a polar, hydrophilic dicarboxylic acid group and a nonpolar, hydrophobic octenyl chain. The carboxyl groups will be ionized at typical environmental pH values, increasing its water solubility and potential for leaching through the soil profile. However, the C8 alkyl chain will impart some hydrophobic character, which could lead to adsorption onto soil organic matter.
The extent of adsorption will therefore depend on the specific properties of the soil or sediment, particularly the organic carbon content. In soils with high organic matter, some degree of partitioning to the solid phase is expected, which would retard its mobility. Conversely, in soils with low organic content, the more water-soluble nature of the dicarboxylate form would likely lead to greater mobility in pore water.
Computational Chemistry and Theoretical Modeling of Dihydro 3 Octenyl 2,5 Furandione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like Dihydro-3-(octenyl)-2,5-furandione. acs.org While specific peer-reviewed quantum chemical studies on this exact molecule are not prevalent in public literature, its properties can be reliably inferred from computational studies of its parent compound, succinic anhydride (B1165640), and the known effects of an alkyl substituent. nycu.edu.twnih.gov
The reactivity of Dihydro-3-(octenyl)-2,5-furandione is dominated by the succinic anhydride ring. The two carbonyl carbons are highly electrophilic due to the electron-withdrawing nature of the adjacent oxygen atoms. This makes them susceptible to nucleophilic attack, which is the primary mechanism for its key reactions, such as hydrolysis and esterification. acs.orgmdpi.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are expected to be localized primarily on the anhydride ring, as this is the electronically active part of the molecule. The octenyl chain, being a hydrocarbon, is largely electronically inert but contributes significantly to the molecule's steric bulk and hydrophobicity.
Computational methods can predict various molecular properties that govern reactivity and physical behavior. These descriptors are crucial for understanding the compound's function.
Table 1: Predicted Molecular Properties and Descriptors for Dihydro-3-(1-octenyl)-2,5-furandione
| Property | Value | Source | Description |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₈O₃ | foodb.ca | The elemental composition of the molecule. |
| Molecular Weight | 210.27 g/mol | foodb.ca | The mass of one mole of the substance. |
| logP (Octanol-Water Partition Coefficient) | 3.03 - 3.44 | foodb.ca | A measure of the molecule's hydrophobicity. Higher values indicate lower water solubility. |
| Polar Surface Area (PSA) | 43.37 Ų | foodb.ca | The surface sum over all polar atoms, primarily oxygen. It influences membrane permeability and intermolecular interactions. |
| Hydrogen Bond Acceptor Count | 2 | foodb.ca | The number of atoms (the carbonyl oxygens) that can accept hydrogen bonds. |
| Hydrogen Bond Donor Count | 0 | foodb.ca | The number of atoms that can donate hydrogen atoms to form hydrogen bonds. |
Molecular Dynamics Simulations of Compound-Material Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly well-suited for investigating how Dihydro-3-(octenyl)-2,5-furandione interacts with various materials, a key aspect of its industrial applications. For instance, in paper sizing, understanding the interaction between the ASA molecule and cellulose (B213188) fibers is critical. mdpi.comresearchgate.net
MD simulations have been employed to study the adsorption and assembly of OSA-modified starch at oil-water interfaces, revealing that these complexes form thick, viscoelastic films. acs.orgnih.govresearchgate.net Similar simulations have been used to investigate the interaction between cellulose nanocrystals and OSA-modified starch, identifying hydrogen bonding and electrostatic interactions as key drivers for complex formation. researchgate.net
A typical MD simulation to study the interaction of Dihydro-3-(octenyl)-2,5-furandione with cellulose would involve:
System Setup: Building a model system containing a cellulose surface, multiple Dihydro-3-(octenyl)-2,5-furandione molecules, and a solvent (typically water).
Force Field Application: Assigning a force field that defines the potential energy of the system based on the positions of its particles. This governs the interactions between all atoms.
Simulation: Solving Newton's equations of motion for the system, allowing the molecules to move and interact over a set period, often on the nanosecond to microsecond scale.
Analysis: Analyzing the resulting trajectory to extract information about adsorption energies, molecular orientation, and conformational changes.
Table 2: Potential Insights from MD Simulations of Dihydro-3-(octenyl)-2,5-furandione on a Cellulose Surface
| Research Question | Simulation Output | Potential Finding |
|---|---|---|
| How does the molecule adsorb onto cellulose? | Adsorption free energy, Radial distribution functions | Quantifies the strength of the interaction and preferred binding sites. |
| What is the orientation of the adsorbed molecule? | Order parameters, Angle distributions | Determines if the hydrophobic tail orients away from the hydrophilic cellulose surface. |
| How does it affect water at the interface? | Water density profiles, Hydrogen bond analysis | Shows if the molecule displaces water from the cellulose surface, contributing to hydrophobicity. |
These simulations can validate theories about the sizing mechanism, such as whether the hydrophobic octenyl tails orient away from the paper fibers to create a water-repellent layer. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. researchgate.net For a class of industrial chemicals like alkenyl succinic anhydrides, QSAR models can be developed to predict their performance based on molecular structure, guiding the design of more effective molecules.
A QSAR study for ASAs would involve several key steps:
Data Set Compilation: Assembling a data set of different ASA molecules (e.g., with varying alkenyl chain lengths and branching) with experimentally measured activity, such as sizing efficiency in paper or emulsification index. mdpi.comnih.gov
Descriptor Calculation: Calculating a range of molecular descriptors for each compound in the data set. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) properties.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the measured activity.
Model Validation: Testing the model's predictive power on a set of compounds not used in its creation.
For Dihydro-3-(octenyl)-2,5-furandione, key descriptors would relate to its amphiphilic nature. The length and branching of the octenyl chain would influence its steric hindrance and hydrophobicity, while the succinic anhydride ring governs its reactivity.
Table 3: Key Molecular Descriptors for QSAR Analysis of Alkenyl Succinic Anhydrides
| Descriptor Class | Example Descriptor | Relevance to Function | Related Compound Example (Dihydro-3-(octadecenyl)-2,5-furandione) |
|---|---|---|---|
| Hydrophobicity | LogP | Governs the molecule's affinity for nonpolar environments (e.g., oil, air) versus polar ones (e.g., water, cellulose). | 8.6 nih.gov |
| Electronic | Polar Surface Area (PSA) | Relates to the molecule's ability to engage in polar interactions, including the reactivity of the anhydride group. | 43.4 Ų nih.gov |
| Topological | Number of Rotatable Bonds | Describes molecular flexibility, which can affect how the molecule orients itself at an interface. | 19 nih.gov |
| Constitutional | Molecular Weight | Basic property that correlates with size and can influence diffusion and transport phenomena. | 350.5 g/mol nih.gov |
By establishing a robust QSAR model, chemists could computationally screen new ASA structures to predict their performance before undertaking costly and time-consuming synthesis and testing. mdpi.com
In Silico Prediction of Reaction Pathways and Product Formation
In silico methods, particularly quantum chemical calculations, can be used to map out the potential energy surfaces of chemical reactions. This allows for the prediction of the most likely reaction pathways, the structures of transition states, and the calculation of activation energy barriers, which determine reaction rates. nycu.edu.tw For Dihydro-3-(octenyl)-2,5-furandione, the two most important reactions are its desired esterification with hydroxyl groups (e.g., from cellulose or starch) and its competing, often undesirable, hydrolysis by water. mdpi.comresearchgate.net
Computational studies on succinic anhydride have detailed its decomposition and reaction mechanisms. For example, the unimolecular decomposition of succinic anhydride to form CO, CO₂, and C₂H₄ was predicted to have an activation barrier of 69.6 kcal/mol. nycu.edu.twnih.gov The reaction of succinic anhydride with amines has also been modeled, showing a preference for a concerted mechanism over a stepwise one. acs.orgresearchgate.net
These same methodologies can be applied to predict the reaction pathways of Dihydro-3-(octenyl)-2,5-furandione.
Esterification Pathway: The reaction with a hydroxyl group from cellulose is believed to be a key step in paper sizing. wikipedia.org A computational model would simulate the nucleophilic attack of a cellulose hydroxyl oxygen on one of the anhydride's carbonyl carbons. This would proceed through a tetrahedral intermediate, followed by the opening of the anhydride ring to form a covalent ester bond, leaving a free carboxylic acid group.
Hydrolysis Pathway: In the presence of water, the anhydride can undergo hydrolysis to form the corresponding dicarboxylic acid (octenyl succinic acid). This reaction is often faster than esterification and can reduce sizing efficiency. mdpi.comresearchgate.net Computational modeling can calculate the activation barrier for this reaction, providing insight into its kinetics relative to esterification.
Table 4: Theoretical Reaction Pathways for In Silico Study
| Reaction | Proposed Mechanism | Key Computational Prediction | Significance |
|---|---|---|---|
| Esterification (with R-OH) | Nucleophilic acyl substitution | Activation energy (Ea) for ring-opening; Geometry of the transition state | Predicts the likelihood and rate of covalent bond formation with materials like cellulose, which is central to the sizing mechanism debate. mdpi.comresearchgate.net |
| Hydrolysis (with H₂O) | Nucleophilic acyl substitution | Activation energy (Ea) for hydrolysis | Quantifies the rate of the primary competing reaction, which impacts product efficiency and stability in aqueous systems. researchgate.net |
| Aminolysis (with R-NH₂) | Nucleophilic acyl substitution | Comparison of concerted vs. stepwise pathway barriers | Relevant for applications involving proteins or other amine-containing polymers. acs.org |
By comparing the calculated activation energies for esterification and hydrolysis, computational models can predict the conditions (e.g., temperature, presence of catalysts) that would favor the desired reaction over the competing one, offering a powerful tool for process optimization. acs.org
Future Research Directions and Emerging Paradigms for 2,5 Furandione, Dihydro 3 Octenyl
Unexplored Reaction Pathways and Synthetic Opportunities
While 2,5-Furandione, dihydro-3-(octenyl)- is utilized as an intermediate in the synthesis of more complex organic molecules, a vast landscape of its reaction chemistry remains to be charted. Future research should focus on exploring novel transformations of its succinic anhydride (B1165640) ring and the reactivity of the octenyl side chain.
Key areas for synthetic exploration include:
Ring-opening reactions: Investigating a broader range of nucleophiles beyond simple hydrolysis or esterification could lead to a diverse family of functionalized dicarboxylic acids. These products could serve as monomers for novel polyesters and polyamides with tailored properties.
Modifications of the octenyl chain: The double bond in the octenyl group presents a rich platform for a variety of chemical transformations. Reactions such as epoxidation, dihydroxylation, hydrogenation, and metathesis could yield a new generation of derivatives with unique functionalities.
Polymerization: Beyond its role as a monomer, the potential for 2,5-Furandione, dihydro-3-(octenyl)- to undergo ring-opening polymerization (ROP) should be systematically investigated. This could lead to the development of new biodegradable polyesters with properties influenced by the hydrophobic octenyl side chain.
Advanced Applications in Niche Materials and Biological Systems
The unique combination of a hydrophilic anhydride group and a hydrophobic octenyl chain suggests a range of specialized applications for 2,5-Furandione, dihydro-3-(octenyl)- and its derivatives.
In the realm of materials science , this compound shows promise in the following areas:
Polymers and Coatings: Its use in polymer manufacturing is an established application. Future research could explore its role in creating specialized polymers, such as those with enhanced thermal stability, specific mechanical properties, or controlled biodegradability. Its amphiphilic nature could be harnessed in the development of novel surfactants and emulsifiers.
Lubricants: Analogs of this compound, such as Dihydro-3-(isooctadecenyl)furan-2,5-dione (B1580787), are used in lubricants. Further investigation into the performance of 2,5-Furandione, dihydro-3-(octenyl)- in lubricant formulations could reveal opportunities for creating high-performance, biodegradable lubricants.
In biological systems , the potential of this compound is beginning to be recognized. Although detailed studies are limited, its structural motifs suggest several avenues for exploration:
Cellular Signaling: There is interest in its potential role in cellular signaling pathways. The succinic anhydride moiety is known to react with proteins, suggesting that this compound could act as a covalent modifier of biological macromolecules.
Therapeutic Potential: Related compounds have been investigated for anti-inflammatory and anticancer properties. This raises the possibility that 2,5-Furandione, dihydro-3-(octenyl)- or its derivatives could exhibit similar bioactivities.
Integration with Sustainable Chemistry Principles
The principles of green and sustainable chemistry provide a compelling framework for the future development and application of 2,5-Furandione, dihydro-3-(octenyl)-.
Key aspects of its integration with sustainable chemistry include:
Renewable Feedstocks: A primary goal should be the development of synthetic routes that utilize renewable resources. Bio-based sources for both the succinic anhydride core and the octenyl side chain would significantly enhance the compound's green credentials.
Biodegradability: The potential for this compound and its polymeric derivatives to be biodegradable is a significant advantage. Research should focus on quantifying its biodegradability in various environments and designing new materials with controlled degradation profiles.
Atom Economy: The development of synthetic pathways that maximize atom economy is crucial. This involves designing reactions where the majority of the atoms from the reactants are incorporated into the final product, minimizing waste.
Overcoming Research Challenges and Knowledge Gaps
Despite its potential, there are several challenges and knowledge gaps that hinder the full exploitation of 2,5-Furandione, dihydro-3-(octenyl)-. A literature review indicates that very few articles have been published on this specific compound, highlighting a significant gap in our understanding. hmdb.ca
Key challenges to be addressed include:
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing the molecular structure of Einecs 278-840-4?
- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) for elucidating atomic connectivity, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for 3D structural resolution. Controlled experiments should include purity assessments via HPLC (>95% purity threshold) and spectroscopic calibration against reference standards .
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Methodological Answer : Stability protocols require controlled exposure to temperature gradients (e.g., 25°C to 60°C), humidity levels (20–80% RH), and light (UV/visible spectra analysis). Degradation products are quantified using LC-MS, with kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Ensure replication across three independent batches to validate reproducibility .
Q. What are the validated toxicity screening models for evaluating this compound in vitro?
- Methodological Answer : Use OECD Guidelines 423 (acute oral toxicity) and 471 (bacterial reverse mutation assay). Cell viability assays (MTT, ATP luminescence) in human hepatocyte (HepG2) and fibroblast (NIH/3T3) lines are standard. Dose-response curves (0.1–100 µM) and positive/negative controls must be included to minimize false positives .
Advanced Research Questions
Q. How can conflicting data on the thermodynamic properties of this compound be systematically resolved?
- Methodological Answer : Conduct meta-analyses of published datasets (e.g., enthalpy of formation, solubility) using statistical tools like Cohen’s d for effect size comparison. Replicate disputed experiments under standardized conditions (ISO/IEC 17025) and apply error propagation models to identify measurement inconsistencies. Cross-validate results with computational chemistry (e.g., COSMO-RS simulations) .
Q. What experimental frameworks are recommended for studying reaction mechanisms involving this compound in catalytic systems?
- Methodological Answer : Employ kinetic isotope effects (KIE) and intermediate trapping via freeze-quench techniques. Operando spectroscopy (FTIR, Raman) paired with density functional theory (DFT) calculations can map transition states. Ensure reaction monitoring at millisecond resolution using stopped-flow systems .
Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs: temperature, catalyst loading) via Plackett-Burman screening.
- Optimize using response surface methodology (RSM) with central composite design.
- Validate robustness through Monte Carlo simulations to predict yield distributions .
Q. What strategies are effective for isolating and quantifying trace impurities in this compound?
- Methodological Answer : Use orthogonal separation methods:
- Chromatography : UPLC-PDA with C18 columns (1.7 µm particle size) and gradient elution.
- Detection : High-resolution tandem MS (Q-TOF) with SWATH acquisition for untargeted impurity profiling.
- Validation : ICH Q2(R1) guidelines for LOD/LOQ determination and matrix-matched calibration .
Methodological Best Practices
- Data Contradiction Analysis : Apply Bland-Altman plots for method comparison and Grubbs’ test for outlier detection. Document all raw data and preprocessing steps to enable third-party verification .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols in repositories like protocols.io and raw data in Zenodo .
- Ethical Compliance : For human cell line studies, include IRB approval details and informed consent documentation in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
